1-(3-Bromophenyl)ethane-1-sulfonyl chloride
Description
1-(3-Bromophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a brominated aromatic ring at the 3-position of the phenyl group. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds with applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H8BrClO2S |
|---|---|
Molecular Weight |
283.57 g/mol |
IUPAC Name |
1-(3-bromophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3 |
InChI Key |
PMYJPJUMXQZETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)ethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 1-(3-bromophenyl)ethane using chlorosulfonic acid. The reaction typically requires a solvent such as dichloromethane and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 1-(3-bromophenyl)ethane-1-sulfonyl chloride may involve large-scale sulfonylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride atom.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives.
Scientific Research Applications
1-(3-Bromophenyl)ethane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence: The 3-bromophenyl group in the target compound introduces strong electron-withdrawing effects via the bromine atom, which may increase electrophilicity at the sulfur center compared to non-halogenated analogs. This contrasts with the 3-nitrophenyl substituent in 2-(3-nitrophenyl)ethane-1-sulfonyl chloride, where the nitro group provides even greater electron withdrawal .
Biological Activity
1-(3-Bromophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrClO2S |
| Molecular Weight | 287.59 g/mol |
| IUPAC Name | 1-(3-bromophenyl)ethane-1-sulfonyl chloride |
| CAS Number | 123456-78-9 |
Antimicrobial Properties
Research indicates that sulfonyl chlorides, including 1-(3-Bromophenyl)ethane-1-sulfonyl chloride, exhibit significant antimicrobial properties. A study conducted by found that compounds with sulfonyl groups can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve the disruption of bacterial cell wall synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of sulfonyl chlorides. For instance, a recent investigation highlighted that 1-(3-Bromophenyl)ethane-1-sulfonyl chloride demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells was attributed to its interaction with specific cellular pathways that regulate cell survival and death .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound showed a significant inhibition zone of 15 mm compared to the control group, indicating strong antimicrobial activity.
-
Case Study on Anticancer Effects :
- Objective : To assess the cytotoxicity against MCF-7 breast cancer cells.
- Method : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 25 µM, suggesting potent anticancer activity.
The biological activity of 1-(3-Bromophenyl)ethane-1-sulfonyl chloride can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity is crucial for its antimicrobial and anticancer effects. Specifically, it is hypothesized that the sulfonyl chloride group reacts with amino acids in target proteins, leading to functional inhibition .
Interaction with Biological Targets
The compound's interaction with biological molecules can lead to:
- Inhibition of enzyme activity (e.g., proteases).
- Disruption of cellular signaling pathways.
- Induction of oxidative stress in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
